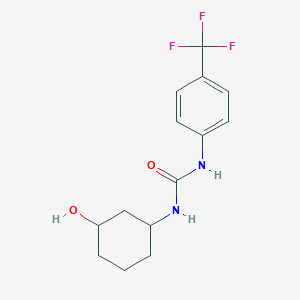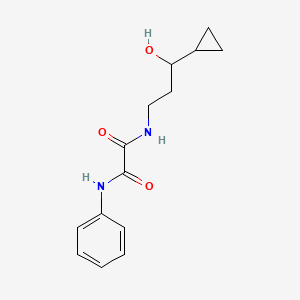
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of 1-(5-Bromo-2-hydroxyphenyl)ethanone, where the oxime group is introduced to the ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime can be synthesized through the reaction of 1-(5-Bromo-2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)ethanone: The parent compound without the oxime group.
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A dibromo derivative with similar structural features.
1-(5-Chloro-2-hydroxyphenyl)ethanone: A chloro analog with different halogen substitution.
Uniqueness
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1416157-63-5 |
|---|---|
Molekularformel |
C8H8BrNO2 |
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
4-bromo-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C8H8BrNO2/c1-5(10-12)7-4-6(9)2-3-8(7)11/h2-4,11-12H,1H3/b10-5- |
InChI-Schlüssel |
GGRZFWDSJRGFPI-YHYXMXQVSA-N |
SMILES |
CC(=NO)C1=C(C=CC(=C1)Br)O |
Isomerische SMILES |
C/C(=N/O)/C1=C(C=CC(=C1)Br)O |
Kanonische SMILES |
CC(=NO)C1=C(C=CC(=C1)Br)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-bis(2-cyanoethyl)-2-{[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B1652166.png)

![5-hydroxy-2-{[4-(2-methyl-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B1652168.png)

![N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine](/img/structure/B1652170.png)
![2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one](/img/structure/B1652172.png)



![[[5-Fluoro-2-(trifluoromethyl)phenyl]-phenylmethyl]hydrazine](/img/structure/B1652178.png)


![Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B1652184.png)
![Ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B1652185.png)
